molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1304386
CAS No.: 62597-87-9
M. Wt: 165.15 g/mol
InChI Key: SYXCCEBHPKLNCU-UHFFFAOYSA-N
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Description

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of pyrazolo[3,4-d]pyrimidine, which has been synthesized in various studies. For example, Montero et al. (1977) describe a synthesis process where a nucleoside analog served as a precursor for the preparation of various analogs, including the 4-hydroxylamino analog (Montero, Bhat, Panzica, & Townsend, 1977).

Antiviral Activity

  • Certain analogs of pyrazolo[3,4-d]pyrimidine, closely related to this compound, have been evaluated for their antiviral properties. Saxena et al. (1990) synthesized derivatives with antiviral activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Potential Diuretic and Cardiac Activity

  • Pyrazolo[3,4-d]pyrimidines have been studied for their diuretic and cardiac activities. Schmidt et al. (1959) mention that some compounds in this category exhibit these biological activities (Schmidt, Eichenberger, Wilhelm, & Druey, 1959).

Role in Heterocyclic Synthesis

  • The role of pyrazolo[3,4-d]pyrimidines in the synthesis of various heterocyclic compounds has been highlighted in studies like Mohareb et al. (1993), demonstrating their significance in organic chemistry (Mohareb, Sherif, & Zohdi, 1993).

Antimicrobial Activity

  • Research by Abu-Melha (2013) explored derivatives of pyrazolo[3,4-d]pyrimidine for their antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Abu-Melha, 2013).

Anticancer Potential

Safety and Hazards

The safety data sheet for a similar compound, “4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

Future Directions

The future research directions for “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” and its derivatives could involve further exploration of their pharmacological effects, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The goal would be to develop novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is essential for cell cycle progression, and its inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy . Additionally, this compound interacts with the mammalian target of rapamycin (mTOR), another critical enzyme in cell growth and proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and inhibits proliferation by disrupting cell signaling pathways such as the mTOR and CDK2 pathways . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation . Furthermore, it influences cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDK2 and mTOR, inhibiting their kinase activity . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors such as E2F and NF-κB, which are crucial for cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Prolonged exposure can lead to the development of resistance, as cells adapt to the inhibitory effects of the compound . The stability of this compound is relatively high, but it can degrade over time, especially under oxidative conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity without a corresponding increase in therapeutic efficacy . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted in the urine . This compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and increased oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its distribution and accumulation in tissues . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within cells is influenced by its interactions with binding proteins and its lipophilicity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes . In the nucleus, it affects gene expression by modulating the activity of transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXCCEBHPKLNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377580
Record name 10X-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62597-87-9
Record name 10X-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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